molecular formula C18H16O2 B082362 4,4-Diphenylcyclohexane-1,3-dione CAS No. 13128-74-0

4,4-Diphenylcyclohexane-1,3-dione

Cat. No. B082362
CAS RN: 13128-74-0
M. Wt: 264.3 g/mol
InChI Key: RMNXDIURPRSSPG-UHFFFAOYSA-N
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Description

4,4-Diphenylcyclohexane-1,3-dione is a chemical compound that contains 38 bonds in total. These include 22 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, and 2 ketones .


Molecular Structure Analysis

The molecular structure of 4,4-Diphenylcyclohexane-1,3-dione includes a total of 38 bonds. There are 22 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, and 2 ketones .

Scientific Research Applications

  • Versatile Precursor for Bioactive Molecules : Cyclohexane-1,3-dione derivatives, including 4,4-Diphenylcyclohexane-1,3-dione, are key structural precursors for synthesizing a wide range of synthetically significant compounds. These include 4H-chromenones, 2H-xanthenones, coumarins, and various heterocycles. The derivatives exhibit diverse biological activities such as anti-bacterial, anti-inflammatory, anti-tumor, analgesic, anti-convulsant, anti-viral, and anti-cancer properties. This versatility is attributed to the presence of a highly active methylene moiety and active di-carbonyl groups in the cyclohexane-1,3-dione structure (Sharma, Kumar, & Das, 2021).

  • Reactions with Malonic Acid and Manganese(III) Acetate : In a study involving the reaction of olefins with malonic acid in the presence of manganese(III) acetate, 4,4-Diphenylcyclohexane-1,3-dione was produced as a reaction product. This kind of reaction highlights the chemical versatility of cyclohexane-1,3-dione derivatives in forming complex molecular structures (Ito, Nishino, & Kurosawa, 1983).

  • Synthesis of Six-Membered Oxygen Heterocycles : Cyclohexan-1,3-dione derivatives are used in the synthesis of six-membered oxygen heterocycles, which are important intermediates for natural products and bioactive molecules with anti-viral, anti-bacterial, analgesic, antimalarial, anti-inflammatory, anti-allergic, anti-tumor, and anti-cancer activities. These syntheses leverage the active methylene and di-carbonyl groups in the cyclohexane-1,3-dione structure (Sharma, Kumar, & Das, 2020).

  • Applications in Organic and Heterocyclic Chemistry : 4,4-Diphenylcyclohexane-1,3-dione is an important compound in heterocyclic chemistry and the synthesis of natural products. Its importance lies in its structural role and reactivity, which facilitates the creation of complex organic compounds (Das, Lai, Mallick, & Roy, 2016).

  • In Silico and In Vitro Studies on Antimicrobial and Breast Cancer Activity : Cyclohexane-1,3-dione derivatives, including 4,4-Diphenylcyclohexane-1,3-dione, have been synthesized and evaluated for antimicrobial and anticancer activities. These studies include in silico molecular docking and in vitro assays, demonstrating the potential of these derivatives in pharmaceutical applications (Chinnamanayakar, Ezhilarasi, Prabha, & Kulandhaivel, 2019).

properties

IUPAC Name

4,4-diphenylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c19-16-11-12-18(17(20)13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNXDIURPRSSPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)CC1=O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504524
Record name 2~5~,2~6~-Dihydro-2~2~H-[1~1~,2~1~:2~1~,3~1~-terphenyl]-2~2~,2~4~(2~3~H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Diphenylcyclohexane-1,3-dione

CAS RN

13128-74-0
Record name 2~5~,2~6~-Dihydro-2~2~H-[1~1~,2~1~:2~1~,3~1~-terphenyl]-2~2~,2~4~(2~3~H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
T Ishikawa, R Kadoya, M Arai… - The Journal of …, 2001 - ACS Publications
We have revisited the traditional consecutive Michael−Claisen [3 + 3] process (MC-[3 + 3]) promising the synthesis of a cyclohexane-1,3-dione derivatives from nonactivated simple …
Number of citations: 44 pubs.acs.org

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